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molecular formula C15H20ClNO2 B8105327 tert-Butyl 1-(3-amino-4-chlorobenzyl)cyclopropanecarboxylate

tert-Butyl 1-(3-amino-4-chlorobenzyl)cyclopropanecarboxylate

Cat. No. B8105327
M. Wt: 281.78 g/mol
InChI Key: HCPAEBUNNWYDHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09309198B2

Procedure details

50.0 g (134.4 mmol) of tert-butyl 1-[3-(benzylamino)-4-chlorobenzyl]cyclopropanecarboxylate were dissolved in 1.5 liters of ethyl acetate, and 1.43 g (1.34 mmol) of palladium (10% on carbon) were added. The reaction mixture was stirred at RT under a hydrogen atmosphere at standard pressure overnight. The reaction mixture was then filtered off with suction through kieselguhr, and the filtrate was concentrated. The crude product was purified by chromatography on silica gel (mobile phase petroleum ether/ethyl acetate 10:1). The resulting product was stirred in a methanol/water mixture (70:30) and the solid was isolated. 24.3 g (64.1% of theory) of the target compound were obtained.
Name
tert-butyl 1-[3-(benzylamino)-4-chlorobenzyl]cyclopropanecarboxylate
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
1.5 L
Type
solvent
Reaction Step One
Quantity
1.43 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([NH:8][C:9]1[CH:10]=[C:11]([CH:23]=[CH:24][C:25]=1[Cl:26])[CH2:12][C:13]1([C:16]([O:18][C:19]([CH3:22])([CH3:21])[CH3:20])=[O:17])[CH2:15][CH2:14]1)C1C=CC=CC=1>C(OCC)(=O)C.[Pd]>[NH2:8][C:9]1[CH:10]=[C:11]([CH:23]=[CH:24][C:25]=1[Cl:26])[CH2:12][C:13]1([C:16]([O:18][C:19]([CH3:22])([CH3:21])[CH3:20])=[O:17])[CH2:14][CH2:15]1

Inputs

Step One
Name
tert-butyl 1-[3-(benzylamino)-4-chlorobenzyl]cyclopropanecarboxylate
Quantity
50 g
Type
reactant
Smiles
C(C1=CC=CC=C1)NC=1C=C(CC2(CC2)C(=O)OC(C)(C)C)C=CC1Cl
Name
Quantity
1.5 L
Type
solvent
Smiles
C(C)(=O)OCC
Step Two
Name
Quantity
1.43 g
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at RT under a hydrogen atmosphere at standard pressure overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was then filtered off with suction through kieselguhr
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
The crude product was purified by chromatography on silica gel (mobile phase petroleum ether/ethyl acetate 10:1)
STIRRING
Type
STIRRING
Details
The resulting product was stirred in a methanol/water mixture (70:30)
CUSTOM
Type
CUSTOM
Details
the solid was isolated
CUSTOM
Type
CUSTOM
Details
24.3 g (64.1% of theory) of the target compound were obtained

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
NC=1C=C(CC2(CC2)C(=O)OC(C)(C)C)C=CC1Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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